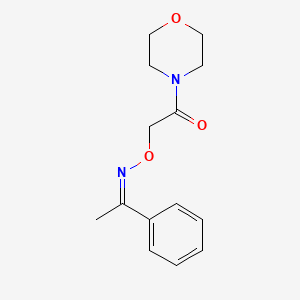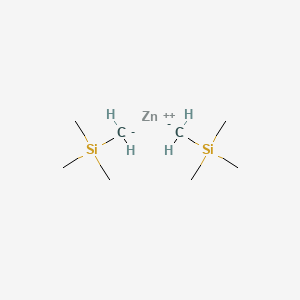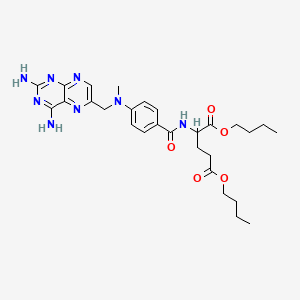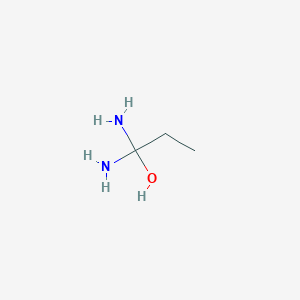
1,1-Diaminopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diaminopropan-1-ol is an organic compound with the molecular formula C3H10N2O It is a versatile molecule featuring both amine and alcohol functional groups, making it a valuable intermediate in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with amines. For instance, the epoxide of epichlorohydrin can undergo ring-opening with amines using magnesium sulfate or mixed metal oxide catalysts under mild and neutral conditions to afford the corresponding β-amino alcohols in excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Propanal and propanoic acid.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols.
Applications De Recherche Scientifique
1,1-Diaminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diaminopropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal applications, it may act on specific receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3-Diaminopropan-2-ol: Another compound with similar functional groups but different structural arrangement.
Ethanolamine: A simpler molecule with one amine and one alcohol group.
2-Amino-1-propanol: A compound with an amine and alcohol group on adjacent carbon atoms.
Uniqueness: 1,1-Diaminopropan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual amine and alcohol functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various applications.
Propriétés
Numéro CAS |
50852-39-6 |
|---|---|
Formule moléculaire |
C3H10N2O |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
1,1-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c1-2-3(4,5)6/h6H,2,4-5H2,1H3 |
Clé InChI |
LSRUBRSFDNKORM-UHFFFAOYSA-N |
SMILES canonique |
CCC(N)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


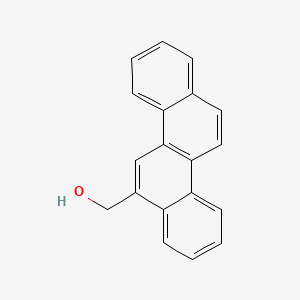
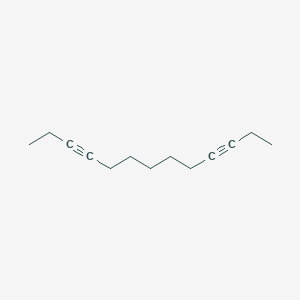
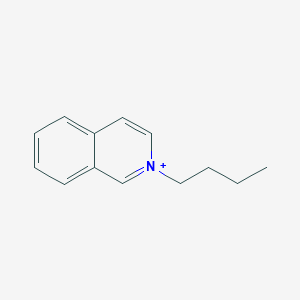
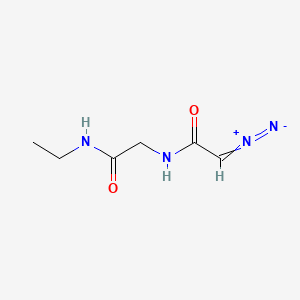
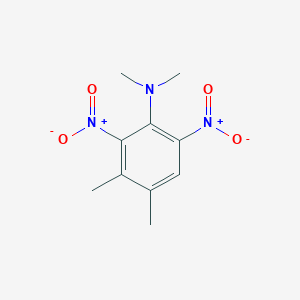
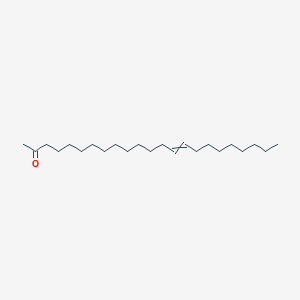
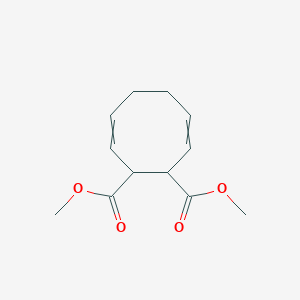
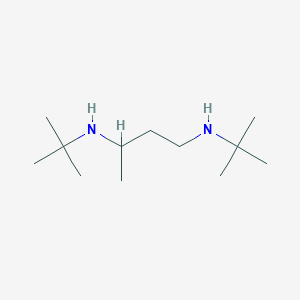
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
